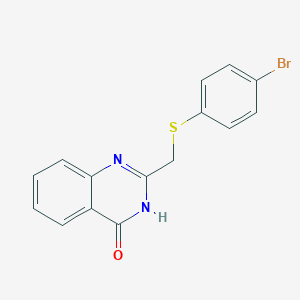

2-(((4-bromophényl)thio)méthyl)quinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(((4-bromophenyl)thio)methyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The presence of the 4-bromophenylthio group in this compound enhances its potential for various chemical reactions and biological activities.

Applications De Recherche Scientifique

Inhibition de VEGFR-2

2-(((4-bromophényl)thio)méthyl)quinazolin-4(3H)-one : a été étudié comme un inhibiteur potentiel de VEGFR-2 (récepteur du facteur de croissance de l'endothélium vasculaire 2). VEGFR-2 joue un rôle crucial dans l'angiogenèse et la croissance tumorale. Le composé 17b, dérivé de ce squelette de quinazoline, a montré une remarquable puissance en tant qu'inhibiteur de VEGFR-2, avec une CI50 de 2,7 nM . Des études mécanistiques ont révélé qu'il induit l'apoptose cellulaire et arrête le cycle cellulaire en phase G2/M.

Activité antiproliférative

Le même composé, 17b, a présenté des effets antiprolifératifs significatifs contre deux lignées cellulaires cancéreuses humaines : MCF-7 et HepG-2. Sa CI50 variait de 2,3 à 5,8 μM. Cela suggère son potentiel en tant qu'agent thérapeutique dans le traitement du cancer .

Modulation de la voie d'apoptose

Le composé 17b a été trouvé pour augmenter les niveaux de caspase-3 et de caspase-9 tout en améliorant le ratio Bax/Bcl-2 de plus de 10 fois. Ces effets contribuent à son potentiel apoptotique, ce qui en fait un candidat intéressant pour des études plus approfondies .

Études d'amarrage

Des études d'amarrage in silico ont été réalisées pour comprendre l'interaction du composé 17b avec le site actif de VEGFR-2. De plus, des études d'amarrage supplémentaires contre le cytochrome P450 ont indiqué que ce composé n'agit pas comme un inhibiteur dans ce contexte .

Propriétés ADMET et de ressemblance aux médicaments

La plupart des dérivés synthétisés de ce composé à base de quinoxaline ont présenté des valeurs acceptables pour la ressemblance aux médicaments, comme évalué par des prédictions ADMET (absorption, distribution, métabolisme, excrétion et toxicité) in silico. Ces propriétés sont cruciales pour le développement de médicaments .

Études DFT

Des calculs de théorie de la fonctionnelle de la densité (DFT) ont été effectués pour explorer les propriétés thermodynamiques, d'orbitales moléculaires et de potentiel électrostatique de ce composé. Ces informations fournissent des informations précieuses pour comprendre son comportement au niveau moléculaire .

En résumé, la this compound est prometteuse dans la recherche sur le cancer, en particulier comme inhibiteur de VEGFR-2. Ses propriétés multiformes justifient des investigations plus approfondies dans divers domaines scientifiques . Si vous souhaitez plus de détails ou des applications supplémentaires, n'hésitez pas à demander !

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-bromophenyl)thio)methyl)quinazolin-4(3H)-one typically involves multiple steps:

Starting Material: The synthesis begins with commercially available methyl 2-aminobenzoate.

Intermediate Formation: Methyl 2-aminobenzoate is reacted with chloroacetonitrile under acidic conditions to form an intermediate.

Thioether Formation: The intermediate is then treated with 4-bromothiophenol under basic conditions to introduce the 4-bromophenylthio group.

Cyclization: The final step involves cyclization to form the quinazolinone ring, resulting in the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-(((4-bromophenyl)thio)methyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the quinazolinone ring or the bromophenylthio group.

Substitution: The bromine atom in the 4-bromophenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common

Propriétés

IUPAC Name |

2-[(4-bromophenyl)sulfanylmethyl]-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2OS/c16-10-5-7-11(8-6-10)20-9-14-17-13-4-2-1-3-12(13)15(19)18-14/h1-8H,9H2,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDXOCXMEQUIEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.